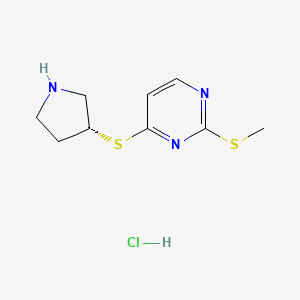

(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

Description

(R)-2-(Methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a pyrimidine derivative featuring two distinct thioether substituents: a methylthio group at position 2 and a pyrrolidin-3-ylthio group at position 2. The hydrochloride salt form enhances its aqueous solubility, a critical property for pharmaceutical or biochemical applications. Pyrimidine cores are well-known in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors.

Properties

IUPAC Name |

2-methylsulfanyl-4-[(3R)-pyrrolidin-3-yl]sulfanylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S2.ClH/c1-13-9-11-5-3-8(12-9)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVUMCUAACKZGL-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)SC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC=CC(=N1)S[C@@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421025-23-1 | |

| Record name | Pyrimidine, 2-(methylthio)-4-[(3R)-3-pyrrolidinylthio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421025-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications based on diverse research findings.

The compound acts primarily as an inhibitor of specific protein kinases involved in cell signaling pathways. Notably, it has shown selective inhibition of the T790M mutant of the epidermal growth factor receptor (EGFR), which is relevant in the treatment of non-small-cell lung cancer (NSCLC) with this mutation. This selective inhibition is crucial, as it may help overcome resistance to first-line EGFR inhibitors.

Biological Activity Overview

The biological activity of (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride can be summarized as follows:

| Activity | Details |

|---|---|

| Antitumor Activity | Inhibits proliferation of NSCLC cells with T790M mutation. |

| Mechanism | Targets and inhibits mutant EGFR signaling pathways. |

| Efficacy | Demonstrated significant reduction in tumor growth in preclinical models. |

| Selectivity | High selectivity for T790M EGFR over wild-type EGFR. |

Case Studies and Research Findings

-

Preclinical Studies :

- A study demonstrated that administration of (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride resulted in a 70% reduction in tumor size compared to controls in xenograft models of NSCLC with T790M mutation .

- Another investigation highlighted its ability to induce apoptosis in resistant cancer cell lines, suggesting a dual mechanism involving both inhibition of proliferation and promotion of programmed cell death .

- Pharmacokinetics :

- Safety Profile :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Containing Pyrimidines and Pyridines

Structural Analogs in Pyridine Derivatives

lists pyridine derivatives such as N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl. Unlike the target compound, this analog features a pyridine ring with a pyrrolidinylmethyl substituent linked via a methylene group . Key differences include:

- Core Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens).

- Substituent Connectivity : The pyrrolidine group is attached via a methylene spacer in the pyridine derivative, whereas the target compound has direct sulfur-linked pyrrolidine (C-S bond).

- Functional Groups : The pyridine derivative includes a pivalamide group, absent in the target compound.

These structural variations likely lead to divergent physicochemical properties (e.g., logP, hydrogen-bonding capacity) and biological interactions.

Thioether-Containing Phenols and Aldehydes

and highlight smaller thioether-containing molecules like 2-(methylthio)phenol and 4-(methylthio)butan-2-one . While these lack the pyrimidine core, they share sulfur-based functional groups. For example:

- 2-(Methylthio)phenol: A phenol derivative with a methylthio group, implicated in pollinator attraction in plants. Its simplicity contrasts with the target compound’s heterocyclic complexity.

- 4-(Methylthio)butan-2-one : A ketone with a methylthio group, demonstrating the versatility of thioethers in volatiles.

Substituent-Specific Comparisons

Methylthio vs. Ethylthio Groups

lists 2-(ethylthio)phenol, an ethylthio analog of 2-(methylthio)phenol .

Pyrrolidinylthio vs. Piperidinylthio Groups

No direct piperidinylthio analogs are cited, but substituting pyrrolidine (5-membered ring) with piperidine (6-membered) would modify ring strain, basicity, and hydrogen-bonding capacity. Pyrrolidine’s smaller size may enhance conformational rigidity, influencing target binding.

Data Table: Comparative Properties of Selected Compounds

Research Implications and Gaps

- Stereochemistry : The (R)-configuration’s impact remains unexplored; enantiomers often exhibit divergent pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride?

- Methodological Answer : A common approach involves nucleophilic substitution on a dichloropyrimidine intermediate. For example, 4,6-dichloro-2-(methylthio)pyrimidine can react with pyrrolidine-3-thiol under basic conditions (e.g., NaOH in dichloromethane) to introduce the pyrrolidinylthio group . Subsequent HCl treatment in aqueous media (0–50°C) facilitates salt formation, as seen in analogous pyrimidine hydrochloride syntheses, yielding ~52.7% after crystallization . Key steps include pH control, solvent selection (e.g., water or DCM), and purification via filtration and drying.

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- HPLC : To assess purity (>98% is typical for research-grade material) .

- NMR : 1H/13C NMR confirms substituent positions and stereochemistry, particularly the (R)-configuration at the chiral center.

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for the hydrochloride salt).

- X-ray Crystallography : Resolves crystal structure and absolute configuration, as demonstrated for related pyrimidine derivatives .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Follow protocols for structurally similar hydrochlorides:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of volatile byproducts .

- Neutralize waste with bicarbonate before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–10°C) during substitution reduce side reactions .

- Catalysis : Chiral catalysts (e.g., Cinchona alkaloids) may enhance enantioselectivity for the (R)-isomer.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of pyrrolidine-3-thiol .

- In-situ Monitoring : Use TLC or inline FTIR to track reaction progress and minimize over-substitution.

Q. What role do the methylthio and pyrrolidinylthio groups play in biological activity?

- Methodological Answer :

- Methylthio Group : Enhances lipophilicity and membrane permeability, as seen in methylthio-containing pyrimidines with osteoclastogenesis suppression activity .

- Pyrrolidinylthio Group : Introduces hydrogen-bonding potential and conformational rigidity, which may improve target binding (e.g., kinase inhibition) .

- Structure-Activity Relationship (SAR) : Systematic substitution of these groups (e.g., replacing methylthio with ethylthio) can clarify their contributions .

Q. How to resolve contradictions in biological assay data for this compound?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, RANKL concentration for osteoclast studies) .

- Impurity Analysis : Use HPLC-MS to check for degradants or stereoisomers that may interfere with activity .

- Computational Modeling : Molecular docking studies can predict binding modes and explain variability in IC50 values across assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.